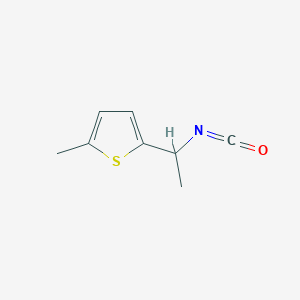

2-(1-Isocyanatoethyl)-5-methylthiophene

説明

2-(1-Isocyanatoethyl)-5-methylthiophene (IUPAC name: 2-[(1-isocyanato)ethyl]-5-methylthiophene) is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 5-position and an isocyanatoethyl group at the 2-position. The isocyanato (-NCO) functional group confers high reactivity, making this compound valuable in polymer chemistry and materials science for crosslinking applications .

特性

IUPAC Name |

2-(1-isocyanatoethyl)-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGZNNPMCUPFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

2-(1-Isocyanatoethyl)-5-methylthiophene is utilized in various fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the production of polymers and coatings due to its reactivity with various functional groups.

作用機序

The compound exerts its effects through the reactivity of its isocyanate group, which can form strong bonds with nucleophiles. The thiophene ring provides additional stability and electronic properties that are beneficial in various reactions.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The isocyanate group can interact with enzyme active sites, inhibiting their activity.

Receptor Binding: The compound can bind to specific receptors, modulating their function.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Methoxymethyl-Substituted Thiophenes

- 3-Bromo-2-(methoxymethyl)-5-methylthiophene (13b) : Synthesized via sodium hydride/iodomethane alkylation (99% yield). The methoxymethyl (-CH2OCH3) group is electron-donating, enhancing stability but reducing electrophilic reactivity compared to the isocyanato group. Key spectral data includes 1H NMR (CDCl3): δ 2.40 (s, 3H, CH3), 3.40 (s, 3H, OCH3), 4.60 (s, 2H, CH2O) .

- Bis(thienyl)ethene derivative (15b) : Synthesized via n-BuLi-mediated coupling (45% yield). The hexafluorocyclopentene linker introduces steric and electronic effects distinct from isocyanatoethyl-modified systems .

Halogen-Substituted Thiophenes

- 3-Bromo-2-iodo-5-methylthiophene (12): Synthesized via iodination (89% yield) for use in Sonogashira coupling. Halogens (Br, I) enable cross-coupling reactions but lack the nucleophilic reactivity of -NCO .

- 5-(3-Iodothiophen-2-yl)-2-methoxyphenol: Produced via 5-endo-dig iodocyclization, highlighting iodine's role in electrophilic substitution pathways .

Aryl-Substituted Thiophenes

- 2-Methyl-5-(2-(thiophen-2-yl)phenyl)thiophene (34a) : Synthesized via Pd-catalyzed C–H activation (80% yield). Aryl groups enhance conjugation but reduce solubility compared to polar -NCO substituents .

- 2-(Trimethylsilyl)-5-methylthiophene : Used in C4-arylation; the silyl group (-SiMe3) is sterically bulky and electron-donating, contrasting with the electron-withdrawing -NCO group .

Stability and Reactivity Trends

- Electron-Withdrawing Groups (-NCO, -Br) : Increase electrophilic reactivity but may reduce thermal stability.

- Electron-Donating Groups (-OCH3, -SiMe3) : Enhance stability but limit participation in nucleophilic reactions.

- Steric Effects : Bulky substituents (e.g., hexafluorocyclopentene in 15b) hinder coupling reactions compared to linear -NCO groups .

生物活性

2-(1-Isocyanatoethyl)-5-methylthiophene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isocyanate group attached to a thiophene ring. Its chemical formula is C₇H₈N₂OS, and it has a molecular weight of approximately 168.21 g/mol. The unique structure contributes to its reactivity and biological properties.

Research indicates that 2-(1-Isocyanatoethyl)-5-methylthiophene exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Antimicrobial Activity : Similar to other isocyanate derivatives, it may show efficacy against bacterial strains by interfering with their growth mechanisms.

- Antitumor Potential : Preliminary studies suggest that it could inhibit tumor cell proliferation, possibly through the modulation of signaling pathways associated with cancer progression.

Biological Activity Overview

The biological activities of 2-(1-Isocyanatoethyl)-5-methylthiophene can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, inhibiting growth and replication. |

| Antitumor | Potential to reduce tumor cell proliferation in preclinical models. |

| Enzyme Modulation | Alters the activity of specific enzymes, impacting cellular metabolism. |

Case Studies and Research Findings

Several studies have explored the efficacy of 2-(1-Isocyanatoethyl)-5-methylthiophene in various contexts:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in multiple bacterial strains, indicating its potential use as an antimicrobial agent.

- Cancer Research : Investigations into its role as an enzyme inhibitor revealed promising results in reducing tumor cell proliferation in preclinical models, suggesting its applicability in cancer therapeutics.

- Pharmacological Applications : Ongoing research is evaluating its therapeutic potential for treating infections and cancer due to its dual action as an enzyme inhibitor.

Comparative Analysis

To understand the uniqueness of 2-(1-Isocyanatoethyl)-5-methylthiophene, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Isocyanate A | Different alkyl chain | Varying solubility and activity profile |

| Isocyanate B | Similar thiophene ring | Different enzyme selectivity |

| Isocyanate C | Additional functional groups | Enhanced biological activity |

This comparison illustrates that the specific substitution patterns and functional groups contribute to the distinctive biological properties of 2-(1-Isocyanatoethyl)-5-methylthiophene compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。